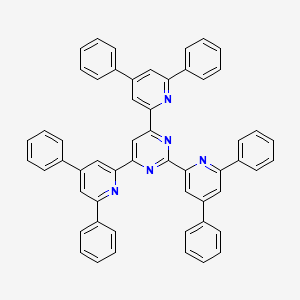
2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por anillos que contienen al menos un átomo distinto del carbono, como nitrógeno, oxígeno o azufre. La estructura de 2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina incluye un núcleo de pirimidina sustituido con tres anillos de piridina, cada uno de los cuales está aún más sustituido con grupos fenilo.
Métodos De Preparación
La síntesis de 2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina se puede lograr a través de reacciones multicomponentes (MCR). Un método eficiente implica el uso de cetonas aromáticas, aldehídos y hexametildisilazano (HMDS) disponibles comercialmente como fuente de nitrógeno bajo irradiación de microondas . En esta ruta sintética, los ácidos de Lewis juegan un papel crucial en la síntesis selectiva de los heterociclos de seis miembros. Las condiciones de reacción típicamente implican irradiación de microondas, lo que aumenta la velocidad de reacción y los rendimientos.
Análisis De Reacciones Químicas
2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno de los sustituyentes es reemplazado por otro grupo. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar estructuras más complejas.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de N-piridina, mientras que la reducción puede producir derivados parcialmente o totalmente reducidos.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con propiedades únicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos anticancerígenos y antimicrobianos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo por el cual 2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina ejerce sus efectos implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede unirse al ADN o a las proteínas, alterando su función y provocando diversos resultados biológicos. Las vías exactas involucradas dependen de la aplicación específica y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Los compuestos similares a 2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina incluyen otras pirimidinas y piridinas trisustituidas. Por ejemplo:
2,4,6-Tris(4-piridil)piridina: Este compuesto tiene una estructura similar pero carece de los grupos fenilo, lo que puede afectar sus propiedades químicas y aplicaciones.
2,4,6-Tris(4-N-isopropilamidinofenil)pirimidina: Este compuesto incluye grupos amidina, que pueden mejorar su afinidad de unión a ciertos objetivos biológicos.
La singularidad de 2,4,6-Tris(4,6-difenilpiridin-2-il)pirimidina radica en su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones especializadas.
Propiedades
Número CAS |
650606-83-0 |
|---|---|
Fórmula molecular |
C55H37N5 |
Peso molecular |
767.9 g/mol |
Nombre IUPAC |
2,4,6-tris(4,6-diphenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C55H37N5/c1-7-19-38(20-8-1)44-31-47(41-25-13-4-14-26-41)56-50(34-44)52-37-53(51-35-45(39-21-9-2-10-22-39)32-48(57-51)42-27-15-5-16-28-42)60-55(59-52)54-36-46(40-23-11-3-12-24-40)33-49(58-54)43-29-17-6-18-30-43/h1-37H |
Clave InChI |
WLRGSHQETVYCQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


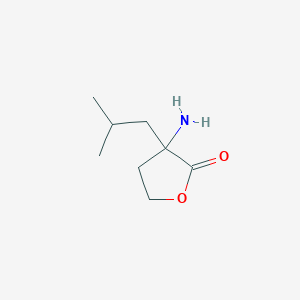
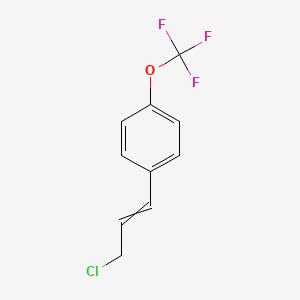
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)
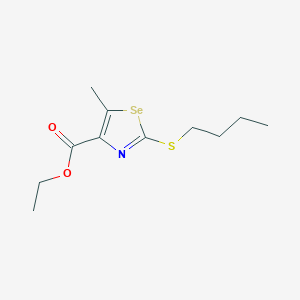
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)

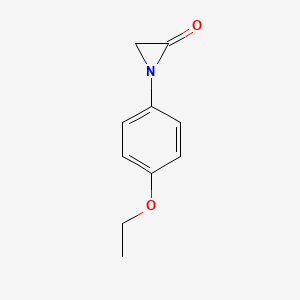
![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)

